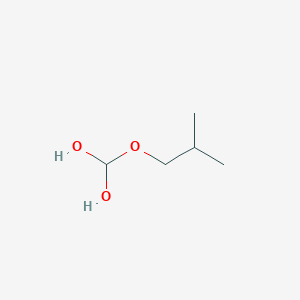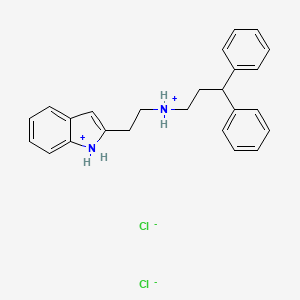
2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride is a synthetic compound with a molecular formula of C25H26N2.2ClH and a molecular weight of 427.45 g/mol . This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol can yield tricyclic indole derivatives .
Industrial Production Methods
Industrial production of indole derivatives typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
化学反応の分析
Types of Reactions
2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert indole derivatives to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce indoline derivatives .
科学的研究の応用
2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of 2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects.
Uniqueness
2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple receptors and influence various biological pathways makes it a valuable compound for scientific research and pharmaceutical development .
特性
CAS番号 |
62469-20-9 |
|---|---|
分子式 |
C25H28Cl2N2 |
分子量 |
427.4 g/mol |
IUPAC名 |
3,3-diphenylpropyl-[2-(1H-indol-1-ium-2-yl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C25H26N2.2ClH/c1-3-9-20(10-4-1)24(21-11-5-2-6-12-21)16-18-26-17-15-23-19-22-13-7-8-14-25(22)27-23;;/h1-14,19,24,26-27H,15-18H2;2*1H |
InChIキー |
FMGBEYWLPYPQHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC[NH2+]CCC2=CC3=CC=CC=C3[NH2+]2)C4=CC=CC=C4.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



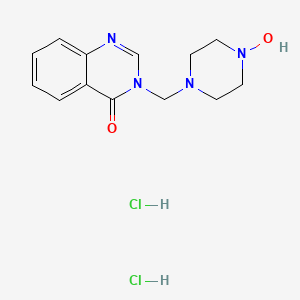
![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)
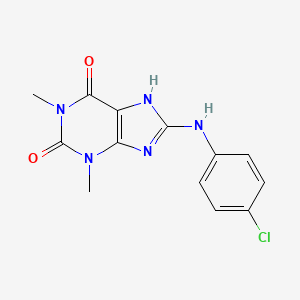
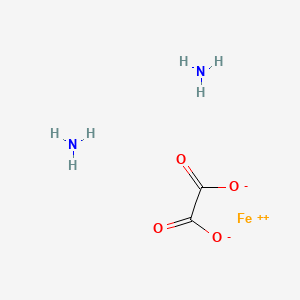
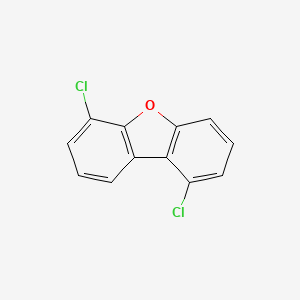

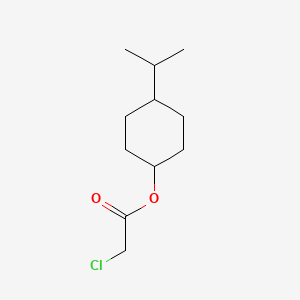
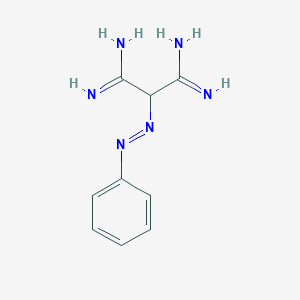

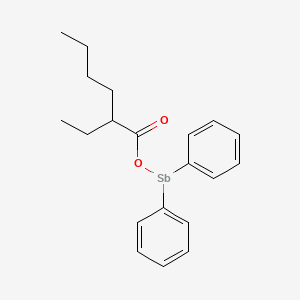
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)
